Solvent Orange 45 chemical structure and properties
Solvent Orange 45 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Orange 45, also identified by its Colour Index name C.I. 11700 and CAS number 13011-62-6, is a metal complex solvent dye.[1][2] It belongs to the single azo class of dyes and is notable for its vibrant orange-yellow hue.[1][3][4] This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and analytical methodologies. While its primary applications are in the industrial sector for coloring plastics, inks, and coatings, this document aims to provide a detailed chemical understanding for a scientific audience.[3][5][6][7]
Chemical Structure and Identity
Solvent Orange 45 is a cobalt complex.[1][2][8] Specifically, it is a 2:1 complex, meaning two molecules of an azo dye ligand are coordinated to a central cobalt ion.[1][2][8] The ligand is formed by the diazotization of 2-amino-4-nitrophenol and subsequent coupling with 3-oxo-N-phenylbutanamide (also known as acetoacetanilide).[1][8]
The molecular structure leads to some ambiguity in reported molecular formulas and weights. The initial azo dye has a formula of C16H14N4O5 and a molecular weight of 342.31 g/mol .[1] However, the final cobalt complex is more accurately represented with a formula of C32H24CoN8O10·H and a molecular weight of approximately 742.54 g/mol .[2][8]
Synonyms:
-
C.I. Solvent Orange 45[1]
-
Oil Orange 881[9]
-
Fast Yellow 3RE[9]
-
Solvent Orange 5A[9]
-
Oil Orange 814[9]
-
Yellow 3108[9]
-
Zapon Fast Yellow 3RE[8]
-
Vali Fast Yellow 3108[8]
Physicochemical Properties
Solvent Orange 45 is a deep yellow or orange powder that is insoluble in water and benzene.[1][3][10] It exhibits good stability in a 5% sodium carbonate solution and remains stable at temperatures up to 180°C.[3][10] In a 5% hydrochloric acid solution, its color changes to green.[1][3][10]
Data Tables
Table 1: General Properties of Solvent Orange 45
| Property | Value |
| CAS Number | 13011-62-6[1] |
| Colour Index | 11700[1] |
| Molecular Formula | C32H24CoN8O10·H[8] |
| Molecular Weight | 742.54 g/mol [2][8] |
| Appearance | Orange to deep yellow powder[1][10] |
| Boiling Point | 554.3°C at 760 mmHg[8] |
| Flash Point | 289.1°C[8][11] |
| Heat Resistance | Stable up to 180°C[4] |
Table 2: Solubility of Solvent Orange 45
| Solvent | Solubility (g/L) |
| Ethanol | Soluble (scarlet fluorescent red solution)[9], 500 g/L[6] |
| Methyl Ethyl Ketone (MEK) | ≥ 500 g/L[5][7] |
| 1-methoxy-2-propanol | 200 g/L[6] |
| 2-ethoxyethanol | 200 g/L |
| Ethyl Acetate | 80 g/L |
| Toluene | 50 g/L |
| n-propanol | 20 g/L[6] |
| Water | Insoluble[1] |
| Benzene | Insoluble[1] |
Table 3: Quality Control Specifications
| Parameter | Specification |
| Dyeing Strength | 98-102%[5][7] |
| pH Value | 6.0-8.0[5][7] |
| Moisture Content | ≤ 2.0%[5][7] |
| Insolubles (in MEK) | ≤ 1.0%[5][7] |
Table 4: Resistance Properties
| Property | Rating |
| Light Fastness | 5-6[4] |
| Acid Resistance | 4[4] |
| Alkali Resistance | 5[4] |
| Water Resistance | 5[4] |
Experimental Protocols
Synthesis of Solvent Orange 45
The manufacturing process for Solvent Orange 45 involves a multi-step chemical synthesis.[1][8]
Materials:
-
2-amino-4-nitrophenol
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
3-oxo-N-phenylbutanamide (acetoacetanilide)
-
Sodium hydroxide (NaOH) or other suitable base
-
A cobalt (II) salt (e.g., cobalt chloride or cobalt acetate)
-
Solvents (e.g., water, ethanol)
Procedure:
-
Diazotization:
-
Dissolve 2-amino-4-nitrophenol in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.
-
-
Coupling Reaction:
-
Separately, dissolve 3-oxo-N-phenylbutanamide in an alkaline aqueous solution (e.g., using sodium hydroxide).
-
Slowly add the cold diazonium salt solution to the solution of the coupling agent.
-
Maintain the temperature and pH to facilitate the coupling reaction, resulting in the formation of the monoazo dye precipitate.
-
-
Complexation:
-
Isolate the monoazo dye precipitate by filtration.
-
Resuspend the dye in a suitable solvent (e.g., ethanol).
-
Add a cobalt (II) salt solution to the dye suspension.
-
Heat the mixture to facilitate the formation of the 2:1 cobalt-dye complex.
-
-
Isolation and Purification:
-
Cool the reaction mixture to allow the Solvent Orange 45 complex to precipitate.
-
Filter the product, wash with water and/or a suitable solvent to remove impurities.
-
Dry the final product to obtain a powder.[8]
-
Analytical Methods
UV-Visible Spectrophotometry:
This technique can be used for the quantitative analysis of Solvent Orange 45 in solution.
Methodology:
-
Prepare a stock solution of Solvent Orange 45 of known concentration in a suitable solvent (e.g., ethanol or MEK).
-
Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the unknown sample solution and determine its concentration using the calibration curve.
High-Performance Liquid Chromatography/Electrospray Ionization Mass Spectrometry (HPLC/ESI-MS):
This method is suitable for the separation, identification, and quantification of Solvent Orange 45, especially in complex mixtures.
Methodology:
-
Chromatographic Separation:
-
Employ a reversed-phase HPLC system with a C18 column.
-
A suitable mobile phase could be an isocratic or gradient mixture of acetonitrile and water containing a modifier like ammonium acetate (e.g., 5 mM).[9]
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source, typically in negative ion mode, as metal complex azo dyes often form stable [M-H]⁻ ions.[9]
-
The mass spectrometer will detect the deprotonated molecule of the complex, allowing for confirmation of its molecular weight.
-
Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information about the dye ligand.
-
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for Solvent Orange 45.
References
- 1. holcapek.upce.cz [holcapek.upce.cz]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Solvent Orange 45 Metal Complex Solvent Dye [colorbloomdyes.com]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. Wholesale Solvent Orange 45 | Power Dye for Vibrant Color Manufacturer and Supplier | Morni [mornichem.com]
- 7. echemi.com [echemi.com]
- 8. Analysis of metal complex azo dyes by high-performance liquid chromatography/electrospray ionization mass spectrometry and multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Applications of Metal Complexes Dyes in Analytical Chemistry [ouci.dntb.gov.ua]
- 10. Solvent Orange 45 | C32H26CoN8O10 | CID 136661879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
